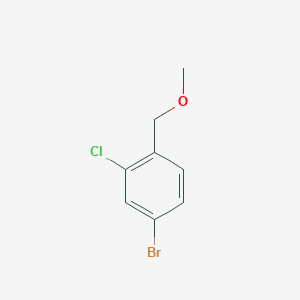

4-Bromo-2-chloro-1-(methoxymethyl)benzene

Vue d'ensemble

Description

“4-Bromo-2-chloro-1-(methoxymethyl)benzene” is a chemical compound with the molecular formula C7H6BrClO . It is used in various chemical reactions and has several properties that make it a valuable compound in organic synthesis .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One of the methods involves the protodeboronation of pinacol boronic esters . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .Molecular Structure Analysis

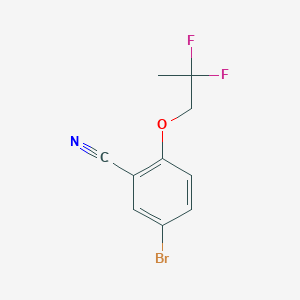

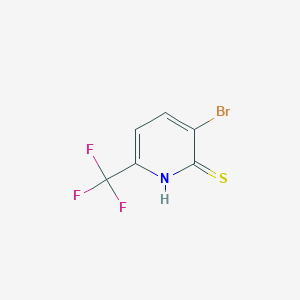

The molecular structure of “this compound” can be represented by the SMILES string ClC1=C(OC)C=CC(Br)=C1 . The InChI key is FPIQNBOUYZLESW-UHFFFAOYSA-N .Chemical Reactions Analysis

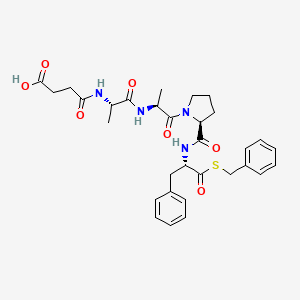

“this compound” is involved in several chemical reactions. For instance, it is used as a reagent in the synthesis of Dapagliflozin, a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 221.48 . The exact values for its density, boiling point, and melting point are not specified .Applications De Recherche Scientifique

Utilization in Sterically Protecting Groups

4-Bromo-2-chloro-1-(methoxymethyl)benzene has been used in the preparation of sterically hindered bromobenzene, which plays a role in stabilizing low-coordinate phosphorus compounds and can undergo cyclization to produce specific compounds like 1-chloro-2,1-oxaphosphaindan (Yoshifuji, Kamijo, & Toyota, 1993).

Synthesis of Natural Products and Molecular Electronics

It has also been instrumental in the total synthesis of biologically active natural products, such as the synthesis of specific dibromo compounds starting from various bromomethyl-substituted aryl methyl ethers (Akbaba et al., 2010). Additionally, its derivatives serve as precursors for various molecular wires in molecular electronics, being involved in efficient synthetic transformations of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

Applications in CCR5 Antagonists Synthesis

The compound is used in the synthesis of intermediates for non-peptide CCR5 antagonists, which exhibit bioactivities. These intermediates are typically prepared through a series of reactions including elimination, reduction, and bromization, and are characterized for their structural and biological properties (Cheng, 2015).

Industrial Process Scale-Up

This compound is a key intermediate in the manufacturing of therapeutic Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. Its preparation involves steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating its pivotal role in developing treatments for diabetes (Zhang et al., 2022).

In Various Synthesis and Characterization Studies

This compound has been employed in numerous other synthesis and characterization studies. Its versatile nature allows it to be used in the preparation of various compounds, each with specific structural and functional characteristics, highlighting its importance as a chemical building block in diverse fields of scientific research (Li et al., 1995).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-2-chloro-1-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKKDEXWXCYOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)

![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine](/img/structure/B1406558.png)

![[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol](/img/structure/B1406573.png)

![3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1406577.png)